

A Comparative Analysis of GPR88 Agonist Binding Affinities

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Compound of Interest

Compound Name: (1R,2R)-2-PCCA hydrochloride

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This guide provides an objective comparison of the binding affinities of several known agonists for the G protein-coupled receptor 88 (GPR88), an emerging therapeutic target for a range of central nervous system disorders. The data presented is supported by detailed experimental protocols to aid in the replication and extension of these findings.

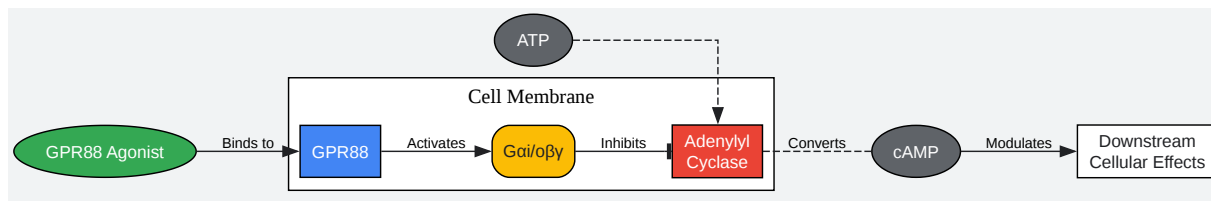
GPR88 Agonist Binding and Functional Potency

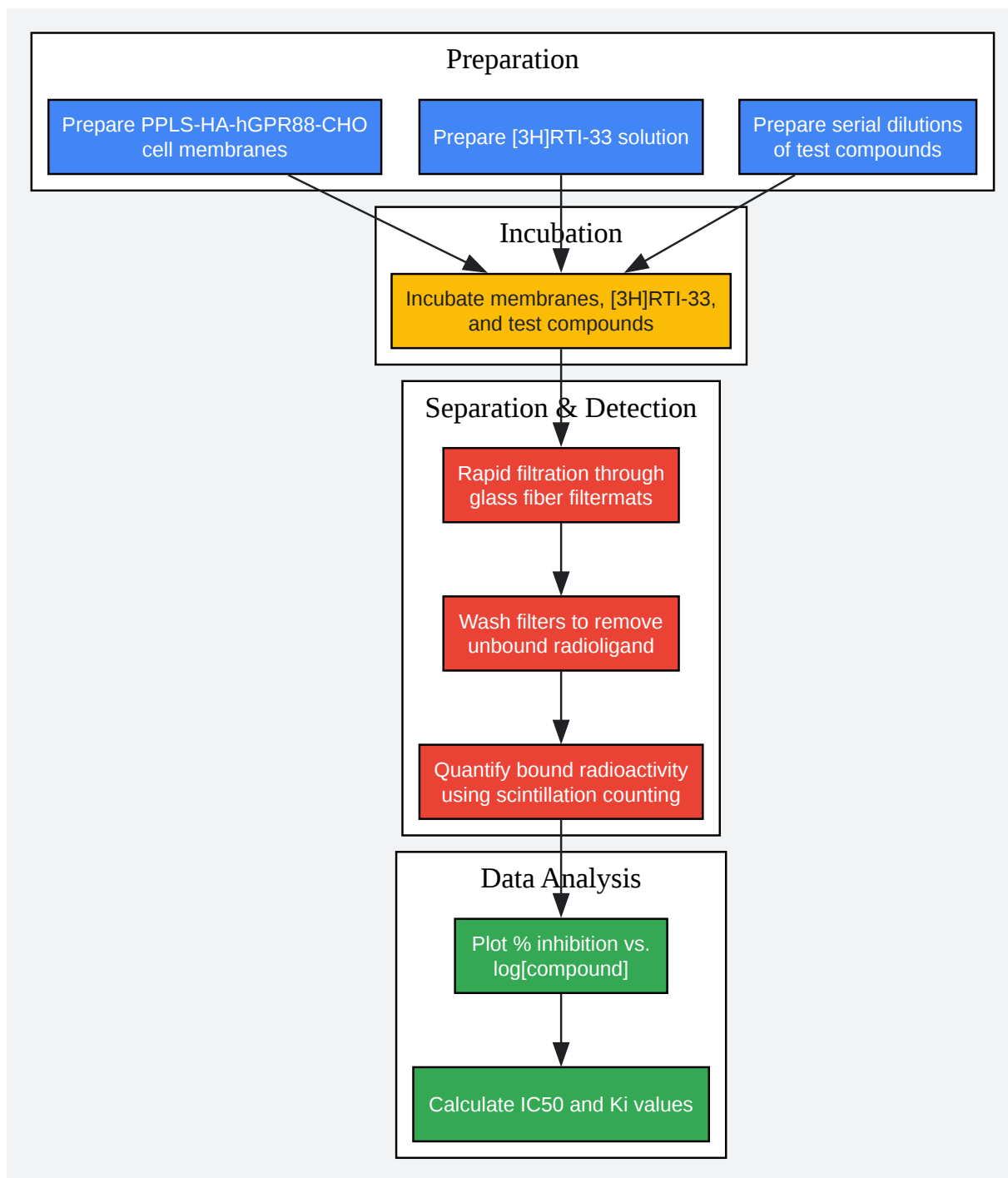
The following table summarizes the in vitro binding affinities (K_i) and functional potencies (EC_{50}) of several prominent GPR88 agonists. Lower K_i and EC_{50} values are indicative of higher binding affinity and greater functional potency, respectively. The data is derived from competitive radioligand binding assays and cAMP functional assays.^[1]

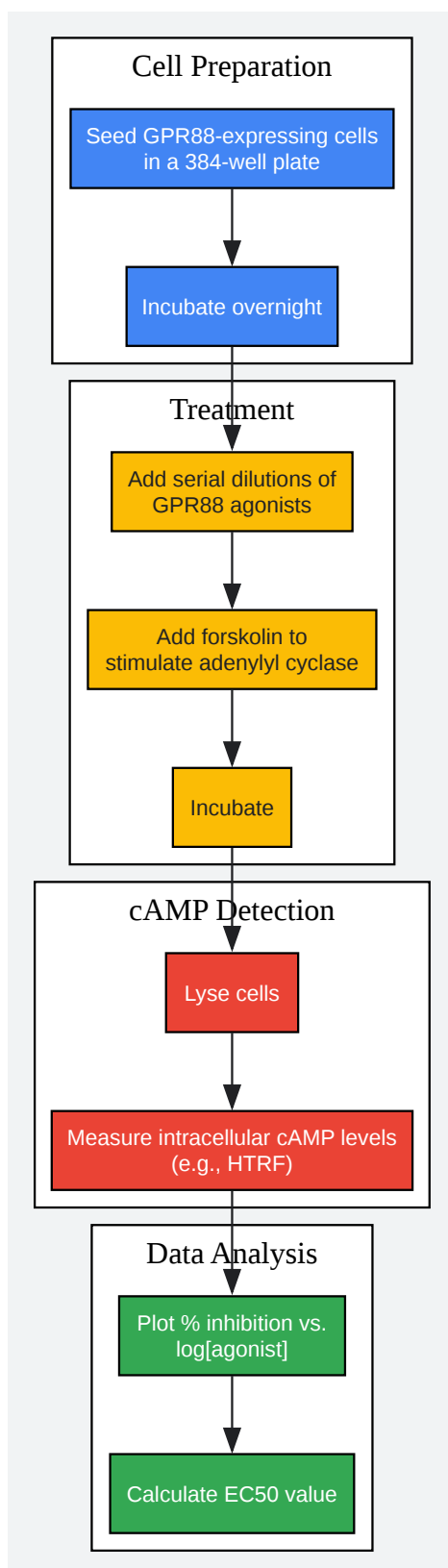
Compound	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM)	Cell Line (Binding)	Assay Type (Functional)
RTI-13951-33	224	25, 45	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
(1R,2R)-2-PCCA	277	3.1, 74, 116, 603	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
(S,S)-2-PCCA	487	1738	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
2-AMPP	219	304	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
Compound 4 (2-AMPP analog)	612	>10,000	PPLS-HA-hGPR88-CHO	cAMP Functional Assay
RTI-122	Not Reported	11	Not Reported	cAMP Functional Assay
BI-9508	Not Reported	47	hGPR88-HEK293	Gi1 BRET Assay
GPR88 agonist 3	Not Reported	204	Not Reported	Not Reported

GPR88 Signaling Pathway

GPR88 is an orphan GPCR that primarily couples to the Gai/o subunit of the heterotrimeric G protein.^{[2][3]} Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).^{[2][3]} This signaling cascade is central to the receptor's role in modulating neuronal activity.







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References

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- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111117/)]
- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111117/)]
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